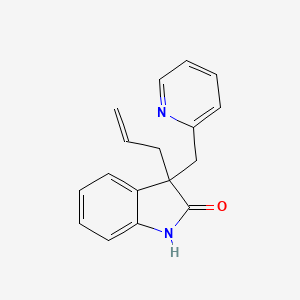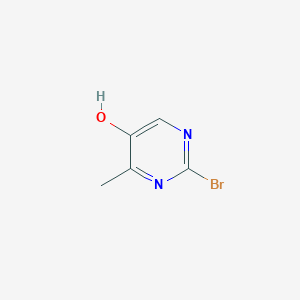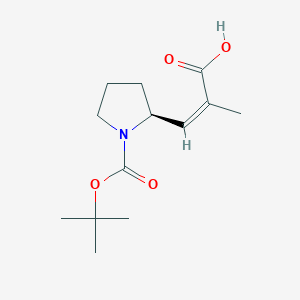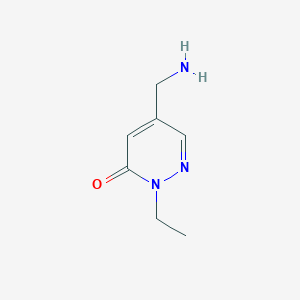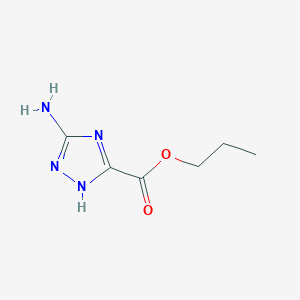
propyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then undergoes nucleophilic ring opening and subsequent recyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up with appropriate equipment to ensure efficient and consistent production. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of propyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of enzymatic pathways. For example, it may inhibit kinases or other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the study of hydrogen bonding interactions and thermal stability.
1,2,3-Triazoles: Widely used in medicinal chemistry for their biological activities
Uniqueness
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C6H10N4O2 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
propyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C6H10N4O2/c1-2-3-12-5(11)4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |
Clé InChI |
OUCSWPNQDCEJPA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=NC(=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)


![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)

